molecular formula C15H21NO3 B037726 Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 121006-53-9

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B037726
CAS No.: 121006-53-9
M. Wt: 263.33 g/mol
InChI Key: LPZJUPGMTPKDJO-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is a versatile and high-purity chemical building block of significant interest in synthetic organic and medicinal chemistry. This compound features a bicyclic 3,4-dihydroquinoline scaffold protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a methoxy substituent at the 6-position. Its primary research application is as a key synthetic intermediate in the construction of complex nitrogen-containing heterocycles. The Boc group serves as a critical protecting group for the secondary amine, allowing for selective manipulation of other functional groups during multi-step synthesis. Subsequent deprotection under mild acidic conditions readily reveals the free amine, which can be further functionalized. This makes it an invaluable precursor in the development of potential pharmaceutical candidates, particularly for generating diverse compound libraries based on the tetrahydroquinoline core—a privileged structure found in molecules with documented biological activities. Researchers utilize this compound in the exploration of novel therapeutics, focusing on its potential role as a scaffold for kinase inhibitors, GPCR ligands, and other biologically relevant targets. Its defined structure and high purity ensure reproducibility in complex synthetic routes, facilitating advanced research and development efforts.

Properties

IUPAC Name

tert-butyl 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-5-6-11-10-12(18-4)7-8-13(11)16/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZJUPGMTPKDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556992
Record name tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121006-53-9
Record name tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of the dihydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base catalyst like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction of the compound can yield tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The methoxy and tert-butyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The methoxy group in the target compound provides moderate lipophilicity (LogP 3.45). Bulky substituents like 4-methoxybenzyl (2c, LogP 4.65) increase hydrophobicity, while polar groups like 3-oxopropyl (1d-CHO, LogP 2.90) reduce it .
  • Fluorinated derivatives (e.g., 2h) exhibit balanced LogP and PSA, enhancing membrane permeability .

Fluorination (e.g., 2h) requires LiHMDS/NFSI, yielding 67% .

Biological Relevance :

  • Compounds with arylalkyl substituents (e.g., 2c, 6b) show enhanced binding to μ-opioid receptors due to increased steric bulk .
  • The methoxy group in the target compound may limit steric hindrance, favoring interactions with polar receptor residues .

Spectroscopic and Chromatographic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) TLC Rf
Target Compound Not reported Not reported Not reported
1d-CHO 9.82 (t, J=1.5 Hz, CHO), 7.58 (d, J=8.4 Hz) 201.8 (C=O), 154.0 (Boc carbonyl) 0.30 (4:1 hexane:EtOAc)
3j 5.80–5.60 (m, CH₂=CH), 3.70–3.50 (m, NCH₂) 128.3 (CH₂=CH), 80.7 (Boc) 0.12 (1:1 hexane:acetone)
2h 8.19 (d, J=2.3 Hz, ArH), 5.08 (ddd, J=46.8 Hz, CHF) 188.3 (C-F), 152.4 (Boc) Not reported

Notable Trends:

  • ¹H NMR : Allylic protons in 3j (δ 5.80–5.60) and aldehydic protons in 1d-CHO (δ 9.82) are distinctive. Fluorinated derivatives (2h) show complex splitting due to ¹⁹F coupling .
  • TLC Mobility : Polar substituents (e.g., 3j’s pyrrolidinyl group) reduce Rf values compared to less polar analogues .

Biological Activity

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 327044-56-4

Pharmacological Activities

The biological activity of this compound has been investigated in various studies, highlighting several key areas:

1. Antiviral Activity

Research indicates that compounds structurally related to tert-butyl 6-methoxy-3,4-dihydroquinoline derivatives exhibit significant antiviral properties. For instance, similar quinolone compounds have demonstrated inhibitory effects on HIV-1 integrase, with reported IC50 values in the low micromolar range (e.g., 0.19–3.7 µM) . These findings suggest that tert-butyl 6-methoxy derivatives may also possess antiviral capabilities.

2. Antioxidant Properties

Studies have shown that quinoline derivatives can act as antioxidants, which may contribute to their protective effects against oxidative stress-related diseases. The presence of the methoxy group in tert-butyl 6-methoxy-3,4-dihydroquinoline enhances its electron-donating ability, potentially increasing its antioxidant capacity .

3. Anti-inflammatory Effects

Compounds similar to tert-butyl 6-methoxy-3,4-dihydroquinoline have been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating a potential use in treating inflammatory diseases .

The biological activities of tert-butyl 6-methoxy-3,4-dihydroquinoline are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammation.
  • Free Radical Scavenging : The methoxy group can enhance the compound's ability to neutralize free radicals.
  • Cell Signaling Modulation : It may influence signaling pathways associated with inflammation and immune responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Various quinolone derivativesAntiviralSignificant inhibition of HIV-1 integrase with IC50 values <5 µM
Quinoline derivativesAntioxidantDemonstrated free radical scavenging activity
Related quinolone compoundsAnti-inflammatoryInhibited TNF-alpha and IL-6 production

Q & A

Q. What are the key structural features of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate, and how do they influence its reactivity?

The compound comprises a dihydroquinoline core with a methoxy group at position 6 and a tert-butyl carbamate at position 1. The methoxy group enhances electron density in the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to the methoxy group). The tert-butyl group provides steric protection to the carbamate, increasing stability against hydrolysis under basic or acidic conditions .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step synthesis typically involves:

Cyclization : Condensation of substituted aniline derivatives with aldehydes to form the dihydroquinoline scaffold.

Methoxy Introduction : Electrophilic substitution (e.g., using methoxide) at position 3.

Carbamate Protection : Reaction with tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, triethylamine) to install the Boc group .
Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (reflux for cyclization), and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, tert-butyl at δ ~1.5 ppm) .
  • HRMS : Validates molecular formula (C15_{15}H21_{21}NO3_3, [M+Na]+^+ = 294.1467) .
  • FTIR : Identifies carbamate C=O stretching (~1738 cm1^{-1}) and methoxy C-O bonds (~1216 cm1^{-1}) .

Advanced Research Questions

Q. How does the methoxy group at position 6 influence biological activity compared to other substituents?

The methoxy group enhances lipid solubility, improving membrane permeability, as observed in lipid regulation studies . Compared to nitro or bromo substituents (e.g., tert-butyl 6-nitro derivatives), methoxy-substituted analogs show reduced electrophilicity, lowering reactivity with nucleophilic biological targets (e.g., cysteine residues in enzymes) . Structure-activity relationship (SAR) studies suggest that methoxy groups balance bioavailability and target engagement in medicinal chemistry applications .

Q. What methodological strategies resolve contradictions in reported biological activities of dihydroquinoline derivatives?

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values in kinase inhibition assays).
  • Structural Benchmarking : Cross-reference substituent effects (e.g., tert-butyl 6-methoxy vs. 6-bromo derivatives) to isolate functional group contributions .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations due to methoxy steric effects versus nitro electronic effects .

Q. How can reaction conditions be optimized for regioselective functionalization of the dihydroquinoline core?

  • Electrophilic Substitution : Use directing groups (e.g., methoxy at position 6) to favor para/ortho substitution. For example, nitration with HNO3_3/H2 _2SO4_4 at 0–5°C yields 5-nitro derivatives .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions (Pd(dba)2_2/SPhos) enable C-C bond formation at bromide-substituted positions (e.g., tert-butyl 6-bromo derivatives) .
  • Protection/Deprotection : Boc groups are stable under acidic conditions (e.g., TFA) but cleaved via hydrolysis (HCl/dioxane) for downstream modifications .

Q. What are the challenges in assessing the compound’s stability under physiological conditions?

  • Hydrolysis : The carbamate bond is susceptible to enzymatic cleavage (e.g., esterases), requiring stability assays in plasma or liver microsomes .
  • Oxidative Degradation : Methoxy groups may undergo demethylation via cytochrome P450 enzymes, analyzed via LC-MS/MS metabolite profiling .
  • pH Sensitivity : Boc groups degrade rapidly in strongly acidic environments (pH < 2), necessitating pH-controlled formulations for in vivo studies .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h vs. 24 h for cyclization) .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities in Boc-protected derivatives .
  • Biological Assays : Pair in vitro cytotoxicity (MTT assay) with target engagement studies (e.g., SPR for binding kinetics) to validate mechanism .

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